molecular formula C11H10ClF3O2 B3141856 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoyl chloride CAS No. 4878-30-2

2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoyl chloride

Cat. No.: B3141856
CAS No.: 4878-30-2
M. Wt: 266.64 g/mol
InChI Key: PSWMKDNDXYXGAX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoyl chloride typically involves the reaction of 2-methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride product . Industrial production methods are similar but often optimized for larger scale synthesis, ensuring high yield and purity .

Scientific Research Applications

2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoyl chloride is widely used in scientific research, particularly in:

Mechanism of Action

Comparison with Similar Compounds

2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoyl chloride is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties. Similar compounds include:

These compounds share similar structural features but differ in their reactivity and applications .

Properties

IUPAC Name

2-methyl-2-[3-(trifluoromethyl)phenoxy]propanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF3O2/c1-10(2,9(12)16)17-8-5-3-4-7(6-8)11(13,14)15/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSWMKDNDXYXGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)Cl)OC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401185932
Record name Propanoyl chloride, 2-methyl-2-[3-(trifluoromethyl)phenoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401185932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4878-30-2
Record name Propanoyl chloride, 2-methyl-2-[3-(trifluoromethyl)phenoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4878-30-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoyl chloride, 2-methyl-2-[3-(trifluoromethyl)phenoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401185932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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